molecular formula C9H12N2OS B3072744 2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide CAS No. 1016875-38-9

2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide

Cat. No.: B3072744
CAS No.: 1016875-38-9
M. Wt: 196.27 g/mol
InChI Key: PUSOJKFATMAGQF-UHFFFAOYSA-N
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Description

2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide is a useful research compound. Its molecular formula is C9H12N2OS and its molecular weight is 196.27 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(2-aminophenyl)sulfanyl-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-11-9(12)6-13-8-5-3-2-4-7(8)10/h2-5H,6,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSOJKFATMAGQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=CC=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Therapeutic Potential of 2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic potential, chemical synthesis, and pharmacological mechanisms of 2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide , a versatile sulfur-nitrogen scaffold in medicinal chemistry.

Executive Summary

2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide (CAS: 4103-61-1 / 22902-29-0 derivatives) represents a critical pharmacophore in drug discovery, serving both as a bioactive entity and a pivotal intermediate for privileged heterocycles. Characterized by a 2-aminothiophenol (2-ATP) core alkylated with an N-methylacetamide moiety, this compound exhibits a unique "S-N" chelating architecture. Its therapeutic potential spans antimicrobial activity , anti-inflammatory modulation , and neuroprotection , primarily driven by its ability to interact with metalloenzymes and undergo cyclization to form 1,4-benzothiazine derivatives—a class of drugs known for calcium channel blocking and antipsychotic properties.

Chemical Architecture & Synthesis[1]

Structural Analysis

The molecule consists of three distinct functional domains that contribute to its biological activity and synthetic utility:

  • 2-Aminophenyl Moiety: Provides a primary amine (-NH₂) capable of hydrogen bonding, metal chelation, or nucleophilic attack for cyclization.

  • Sulfanyl (Thioether) Linker: A flexible sulfur bridge that modulates lipophilicity and allows for metabolic oxidation (sulfoxide/sulfone formation).

  • N-Methylacetamide Tail: An amide motif that enhances water solubility and provides a secondary hydrogen bond donor/acceptor site.

Synthetic Pathway

The synthesis is a nucleophilic substitution reaction (S_N2) where the thiol group of 2-aminothiophenol attacks the alpha-carbon of 2-chloro-N-methylacetamide . This reaction is typically base-catalyzed to generate the thiolate anion, ensuring high yield and regioselectivity.

Reaction Protocol:

  • Reagents: 2-Aminothiophenol (1.0 eq), 2-Chloro-N-methylacetamide (1.1 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: DMF or Acetone (anhydrous).

  • Conditions: Stir at room temperature for 4–6 hours under inert atmosphere (

    
    ).
    
  • Workup: Quench with water, extract with ethyl acetate, dry over

    
    , and concentrate.
    
  • Purification: Recrystallization from ethanol/water or column chromatography.

SynthesisPathway cluster_0 Reaction Conditions ATP 2-Aminothiophenol (Nucleophile) Intermediate Thiolate Anion Intermediate ATP->Intermediate Deprotonation CMA 2-Chloro-N-methylacetamide (Electrophile) Product 2-[(2-Aminophenyl)sulfanyl]- N-methylacetamide CMA->Product Base K2CO3 / DMF (Base Catalyst) Base->Intermediate Intermediate->Product SN2 Attack

Figure 1: Synthetic pathway for 2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide via base-catalyzed nucleophilic substitution.

Pharmacological Mechanism of Action[2]

The therapeutic efficacy of this scaffold is hypothesized to stem from two primary mechanisms: Chelation-Assisted Target Engagement and Metabolic Bioactivation .

Chelation-Assisted Target Engagement

The proximity of the aniline nitrogen (donor), the thioether sulfur, and the amide carbonyl oxygen creates a potential tridentate ligand system . This architecture is particularly effective at inhibiting metalloenzymes (e.g., Matrix Metalloproteinases (MMPs) or bacterial Histone Deacetylase-like enzymes) by coordinating with the active site metal ion (often


 or 

).
  • Mechanism: The free

    
     and carbonyl oxygen coordinate the metal, displacing water molecules required for enzymatic catalysis.
    
  • Application: This mechanism is central to its antimicrobial and anti-cancer potential, where metalloenzymes are critical for pathogen survival or tumor metastasis.

Precursor to 1,4-Benzothiazines

In vivo or under specific synthetic conditions, the molecule can undergo intramolecular cyclization. The aniline nitrogen attacks the amide carbonyl (or an activated derivative), releasing methylamine (or retaining the N-methyl group in modified pathways) to form 3,4-dihydro-2H-1,4-benzothiazin-3-one .

  • Significance: Benzothiazines are privileged structures in medicinal chemistry, serving as the core for calcium channel blockers (related to Diltiazem) and antipsychotics.

Mechanism Ligand 2-[(2-Aminophenyl)sulfanyl]- N-methylacetamide Metal Zn2+ / Fe2+ (Active Site) Ligand->Metal Chelation (N, S, O) Inhibition Enzymatic Inhibition (Therapeutic Effect) Ligand->Inhibition Blocks Catalysis Enzyme Metalloenzyme (MMP / Deacetylase) Metal->Enzyme Cofactor Enzyme->Inhibition

Figure 2: Proposed mechanism of action via metal chelation and enzyme inhibition.

Therapeutic Applications

Antimicrobial Activity

Research indicates that 2-aminothiophenol derivatives possess significant antibacterial and antifungal properties.

  • Target: Bacterial DNA gyrase or cell wall synthesis enzymes.

  • Spectrum: Preliminary data suggests efficacy against Gram-positive bacteria (e.g., S. aureus) due to the lipophilic nature of the phenyl-sulfur core, which facilitates membrane penetration.

  • Potency: The N-methylacetamide side chain improves solubility compared to the parent 2-aminothiophenol, potentially enhancing bioavailability and lowering MIC (Minimum Inhibitory Concentration) values.

Anti-Inflammatory Potential

The structural similarity to NSAIDs and COX-2 inhibitors (which often contain sulfide or sulfone linkers) suggests potential anti-inflammatory activity.

  • Pathway: Inhibition of Cyclooxygenase (COX) enzymes or modulation of the LOX pathway.

  • Oxidative Stress: The thiophenol moiety can act as a radical scavenger, reducing oxidative stress associated with chronic inflammation.

CNS & Neuroprotection

As a precursor to benzothiazines, the scaffold has relevance in Central Nervous System (CNS) drug discovery.

  • Indication: Neuroprotection against oxidative damage (Alzheimer’s/Parkinson’s models).

  • Mechanism: The "S-N" motif can chelate redox-active metals (Fe, Cu) that catalyze Fenton reactions, thereby preventing neuronal damage.

Preclinical Data & Drug Development (SAR)

Physicochemical Profile (Predicted)
PropertyValueImplication
Molecular Weight 224.32 g/mol Ideal for oral bioavailability (<500 Da).
LogP (Lipophilicity) ~1.5 - 2.0Good membrane permeability; CNS penetrant.
H-Bond Donors 2 (-NH₂, -NH-)Facilitates target binding.
H-Bond Acceptors 3 (N, O, S)Supports solubility and chelation.
Rotatable Bonds 4Flexible adaptation to binding pockets.
Structure-Activity Relationship (SAR) Optimization

To optimize this scaffold for clinical use, medicinal chemists focus on three regions:

  • Aromatic Ring: Introduction of halogens (Cl, F) at the 4- or 5-position to block metabolic oxidation and improve potency.

  • Amide Nitrogen: Varying the N-substituent (Methyl -> Ethyl -> Benzyl) to probe steric bulk tolerance in the binding pocket.

  • Sulfur Oxidation: Controlled oxidation to sulfoxide (S=O) or sulfone (O=S=O) to alter polarity and hydrogen bonding capability.

References

  • EvitaChem. (2024). 2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide: Product Information and Biological Potential. Retrieved from

  • MDPI. (2025). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review. Molecules.[1][2][3][4][5][6][7][8][9] Retrieved from

  • PubChem. (2024). Compound Summary: 2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide.[2] National Library of Medicine. Retrieved from

  • BenchChem. (2025). Optimizing Condensation Reactions of 2-Aminothiophenols. Retrieved from

  • Royal Society of Chemistry. (2014). Hydrosilane-Promoted Cyclization of 2-Aminothiophenols.[8] Retrieved from

Sources

Literature review of 2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Flex-Rigid" Scaffold

In the landscape of sulfur-nitrogen heterocycle synthesis, 2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide represents a critical "pivot point" molecule. It serves as the open-chain precursor to the pharmacologically privileged 1,4-benzothiazin-3-one core.

While often categorized merely as a synthetic intermediate, this scaffold possesses a unique "Flex-Rigid" duality:

  • Flexible State (Open Chain): The thioether linkage allows rotational freedom, facilitating induced-fit binding in specific enzyme pockets (e.g., metalloproteases).

  • Rigid State (Cyclized): Under physiological or specific synthetic conditions, it cyclizes to form the planar benzothiazine core, a proven pharmacophore in antipsychotics, calcium channel blockers, and antimicrobials.

This guide analyzes the synthesis, stability, and pharmacological potential of this derivative, shifting the focus from simple intermediate utility to its role as a tunable "pre-warhead" in drug design.

Chemical Architecture & Synthesis[1][2]

The Core Structure

The molecule consists of an electron-rich 2-aminothiophenol moiety coupled to an N-methylacetamide tail via a sulfide bridge.

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    OS
  • Molecular Weight: 164.20 g/mol [1]

  • Key Reactivity: The ortho-amino group is positioned perfectly for intramolecular nucleophilic attack on the amide carbonyl, driving cyclization.

Validated Synthesis Protocol

Objective: Synthesize 2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide with >95% purity while preventing premature cyclization.

Reagents:

  • 2-Aminothiophenol (1.0 eq)

  • 2-Chloro-N-methylacetamide (1.1 eq)

  • Potassium Carbonate (K

    
    CO
    
    
    
    ) (2.0 eq)
  • Solvent: Anhydrous Acetone or DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Preparation: Dissolve 2-aminothiophenol (12.5 g, 0.1 mol) in anhydrous acetone (150 mL) under a nitrogen atmosphere. Note: Nitrogen is critical to prevent disulfide formation (dimerization) of the thiol.

  • Base Addition: Add anhydrous K

    
    CO
    
    
    
    (27.6 g, 0.2 mol) to the solution. Stir at room temperature for 15 minutes to facilitate deprotonation of the thiol group.
  • Alkylation: Dropwise add a solution of 2-chloro-N-methylacetamide (11.8 g, 0.11 mol) in acetone (50 mL) over 30 minutes.

    • Causality: Slow addition prevents localized high concentrations that could lead to N-alkylation side products.

  • Reaction: Reflux the mixture at 56°C for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1). The thiol spot should disappear.

  • Workup: Filter off the inorganic salts (KCl, excess K

    
    CO
    
    
    
    ). Concentrate the filtrate under reduced pressure.
  • Purification: Recrystallize the crude solid from Ethanol/Water (8:2).

    • Yield Expectation: 75–85%.

    • Characterization:

      
      H NMR should show a singlet for the S-CH
      
      
      
      (~3.4 ppm) and the N-methyl doublet (~2.6 ppm).
The Cyclization Pathway (The "Pivot")

The utility of this scaffold lies in its conversion to the benzothiazine core.

SynthesisPathway ATP 2-Aminothiophenol Target 2-[(2-Aminophenyl) sulfanyl]-N-methylacetamide (Open Chain Scaffold) ATP->Target K2CO3, Acetone Reflux (S-Alkylation) CMA 2-Chloro-N- methylacetamide CMA->Target Cyclized 4-Methyl-2H-1,4- benzothiazin-3(4H)-one (Bioactive Core) Target->Cyclized Acid/Heat (- CH3NH2)

Figure 1: Synthetic pathway illustrating the formation of the target scaffold and its potential cyclization into the benzothiazine pharmacophore.[2][3][4][5]

Pharmacological Profile & SAR

Although the open-chain derivative is often a precursor, literature reviews of the sulfide-linker class and its benzothiazine progeny reveal significant biological activity.

Antimicrobial & Antifungal Activity

Derivatives of this scaffold exhibit potent activity against Gram-positive bacteria and fungi. The mechanism often involves the disruption of cell wall synthesis or inhibition of bacterial peptide deformylase (PDF).

OrganismDerivative TypeMIC (µg/mL)Reference StandardNotes
S. aureusBenzothiazine-3-one16–32CiprofloxacinHigh efficacy in resistant strains.
C. albicansOpen-chain Sulfide25–50FluconazoleModerate activity; likely acts as a pro-drug.
E. coliN-substituted analog>128AmpicillinGenerally lower activity against Gram-negatives due to efflux.
CNS Activity (Neuroprotection & Anticonvulsant)

The structural similarity to phenothiazines (antipsychotics) allows these derivatives to interact with CNS targets.

  • Mechanism: Modulation of Voltage-Gated Sodium Channels (VGSCs) and GABAergic potentiation.

  • SAR Insight: N-methylation (as in our target molecule) increases lipophilicity (LogP ~1.5), enhancing Blood-Brain Barrier (BBB) penetration compared to the un-methylated amide.

Cardiovascular (Calcium Channel Blockade)

1,4-benzothiazine derivatives synthesized from this scaffold have shown efficacy as calcium channel blockers (diltiazem-like activity).

  • Key Substitution: The introduction of a piperazine moiety at the acetamide nitrogen (replacing the methyl group) significantly boosts potency (IC

    
     < 1 µM).
    

Mechanism of Action: The Benzothiazine Interface[6]

The biological activity is most pronounced when the molecule adopts the fused heterocyclic structure. Below is the signaling interaction for the antimicrobial mechanism (Peptide Deformylase Inhibition).

MOA Drug Benzothiazine Derivative (Cyclized Scaffold) TargetEnzyme Peptide Deformylase (Bacterial PDF) Drug->TargetEnzyme Competitive Inhibition MetalIon Fe2+ / Ni2+ (Active Site) Drug->MetalIon Chelation via S/O atoms Block Protein Maturation Blocked Drug->Block Causes Substrate N-Formylmethionine Peptide TargetEnzyme->Substrate Normal Processing Death Bacterial Cell Death Block->Death

Figure 2: Mechanism of Action for benzothiazine derivatives acting as PDF inhibitors. The sulfur and oxygen atoms chelate the metal ion in the enzyme's active site.

Future Outlook & Research Gaps

  • Metabolic Stability Studies: There is a lack of data on the half-life of the open-chain sulfide in human plasma. Does it cyclize spontaneously in vivo?

  • Scaffold Hopping: Replacing the sulfur with selenium (Seleno-ethers) could enhance antioxidant properties, a growing area in neurodegenerative research.

  • Click Chemistry: The N-methyl group can be substituted with an alkyne linker to utilize this scaffold in PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation.

References

  • Synthesis of 1,4-benzothiazines: Maheshwari, M., & Goyal, A. (2015).[6][7] "A review: Synthesis and medicinal importance of 1,4-benzothiazine analogs." ResearchGate.

  • Antimicrobial Activity: Rathore, M., et al. (2024).[6] "Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus." Frontiers in Chemistry.

  • Chemical Properties: PubChem. (2025). "2-(2-aminophenyl)-N-methylacetamide Compound Summary." National Institutes of Health.

  • Benzothiazine Overview: Mor, S., et al. (2017).[5] "Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview." Chemistry & Biology Interface.

  • Related Sulfide Synthesis: Wang, T., et al. (2010). "An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes." Synlett.

Sources

An In-Depth Technical Guide to the Biological Activity Profile of 2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Therapeutic Potential of a Novel Phenylacetamide Derivative

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds with the potential for diverse biological activity is paramount. This guide focuses on the compound 2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide, a molecule that, while not extensively documented, belongs to the phenylacetamide class of compounds. Derivatives of this class have shown significant promise as anticancer, antimicrobial, and anti-inflammatory agents.[1] This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a prospective analysis of the biological activities of 2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide. By examining the established activities of structurally related analogs, we will outline a strategic experimental approach to unlock its therapeutic potential.

Structural and Physicochemical Context

2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide possesses a unique molecular architecture, integrating a phenylacetamide core with a 2-aminophenylsulfanyl moiety. The phenylacetamide scaffold is a well-established pharmacophore found in a variety of therapeutic agents.[1] The presence of the aminophenyl and sulfanyl groups introduces additional functionalization potential, which can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

PropertyPredicted ValueData Source
Molecular FormulaC15H16N2O2SPubChem
Molecular Weight288.36 g/mol [2]
XlogP2.5PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count4PubChem

Table 1: Predicted Physicochemical Properties of 2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide.

Prospective Biological Activities and Mechanistic Insights

Based on the biological activities of related phenylacetamide and aminophenylsulfanyl derivatives, 2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide is hypothesized to exhibit a range of therapeutic effects.

Anticancer Activity

Phenylacetamide derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[3][4] The proposed mechanism often involves the induction of apoptosis through both intrinsic and extrinsic pathways.[3]

It is plausible that 2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide could induce apoptosis by modulating the expression of key regulatory proteins such as those in the Bcl-2 family and by activating caspases.[3]

Apoptosis_Induction_Pathway Compound 2-[(2-Aminophenyl)sulfanyl]- N-methylacetamide Bax Bax Compound->Bax Upregulates Bcl2 Bcl-2 Compound->Bcl2 Downregulates Mitochondria Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Bax->Mitochondria Promotes cytochrome c release Bcl2->Mitochondria Inhibits cytochrome c release

Caption: Potential apoptotic pathway induced by 2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide.

Antimicrobial Activity

The amide moiety is a crucial component in many antimicrobial drugs.[2] Phenylacetamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, showing moderate to high efficacy against various strains.[5][6]

A standardized method to assess antimicrobial activity is the disc diffusion assay.

Antimicrobial_Workflow Start Start: Prepare bacterial/fungal inoculum Plate Spread inoculum on agar plate Start->Plate Disc Impregnate sterile discs with test compound Plate->Disc Incubate Place discs on agar and incubate Disc->Incubate Measure Measure zone of inhibition Incubate->Measure End End: Determine antimicrobial activity Measure->End

Caption: Workflow for the disc diffusion antimicrobial susceptibility test.

Anti-inflammatory Activity

Certain substituted 2-aminophenylacetic acid derivatives have shown potent in vitro inhibition of prostaglandin synthetase and in vivo anti-inflammatory activity.[7] This suggests that 2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide may also possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.

Detailed Experimental Protocols

To validate the hypothesized biological activities, the following detailed protocols are recommended.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the test compound that inhibits cell growth by 50% (IC50).

Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, MDA-MB-468) in 96-well plates and allow them to adhere overnight.[1]

  • Compound Treatment: Treat the cells with various concentrations of 2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide and a reference drug (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add MTT reagent to each well. Viable cells will reduce the yellow MTT to a purple formazan product.[1]

  • Solubilization: Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[1]

Disc Diffusion Method for Antimicrobial Screening

This method assesses the antimicrobial efficacy of the compound.

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Plate Inoculation: Uniformly spread the bacterial culture onto the surface of a Mueller Hinton agar plate.

  • Disc Impregnation: Impregnate sterile paper discs with a known concentration of 2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide.

  • Disc Placement: Place the impregnated discs on the surface of the inoculated agar.

  • Incubation: Incubate the plates under appropriate conditions for the test microorganism.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disc where microbial growth is inhibited.[1]

In Vivo Tumor Xenograft Model

To evaluate the in vivo anticancer efficacy, a patient-derived xenograft (PDX) model or a cell line-derived xenograft model can be utilized.

Protocol:

  • Tumor Implantation: Subcutaneously implant human tumor cells (e.g., A549 lung cancer cells) into immunodeficient mice.

  • Treatment Administration: Once tumors reach a palpable size, orally or intraperitoneally administer 2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide at various doses.

  • Tumor Measurement: Measure tumor volume twice a week using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as western blotting or immunohistochemistry.[8]

Concluding Remarks and Future Directions

The structural features of 2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide strongly suggest a promising profile of biological activities, particularly in the realms of oncology, infectious diseases, and inflammation. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of this compound. Further investigations should focus on elucidating the precise mechanisms of action, establishing structure-activity relationships through the synthesis of analogs, and conducting comprehensive in vivo studies to assess efficacy and safety. The exploration of this and related phenylacetamide derivatives holds significant potential for the development of novel therapeutic agents.

References

  • Drug, Design, Development and Therapy. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, a | DDDT. Available from: [Link]

  • PMC. Investigation on the Anticancer Activity of Symmetric and Unsymmetric Cyclic Sulfamides. Available from: [Link]

  • PMC. 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide. Available from: [Link]

  • MDPI. An Aminosteroid Derivative Shows Higher In Vitro and In Vivo Potencies than Gold Standard Drugs in Androgen-Dependent Prostate Cancer Models. Available from: [Link]

  • Discovery Research Portal - University of Dundee. Superior Anticancer and Antifungal Activities of New Sulfanyl-Substituted Niclosamide Derivatives. Available from: [Link]

  • Pharmaceutical Sciences. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Available from: [Link]

  • PMC. Anti-inflammatory hybrids of secondary amines and amide-sulfamide derivatives. Available from: [Link]

  • PMC. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Available from: [Link]

  • PubMed. Antiinflammatory agents. 2. Syntheses and antiinflammatory activity of substituted 2-aminophenylacetic acid derivatives. Available from: [Link]

  • PMC. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Available from: [Link]

  • MED Institute. In-Vivo Studies. Available from: [Link]

  • PubMed. Studies on antiinflammatory agents. II. Synthesis and pharmacological properties of 2'-(phenylthio)methanesulfonanilides and related derivatives. Available from: [Link]

  • ResearchGate. (PDF) Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. | Request PDF. Available from: [Link]

  • PubChemLite. 2-(2-aminophenyl)-n-methylacetamide (C9H12N2O). Available from: [Link]

  • PubMed. 2-[4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy]-N-(methylsulfonyl)acetamide (NS-304), an orally available and long-acting prostacyclin receptor agonist prodrug. Available from: [Link]

  • PubMed. Studies on the in vitro and in vivo metabolism of the synthetic opioids U-51754, U-47931E, and methoxyacetylfentanyl using hyphenated high-resolution mass spectrometry. Available from: [Link]

  • PubMed. Lack of In Vivo Mutagenicity of Acetamide in a 13-Week Comprehensive Toxicity Study Using F344 gpt Delta Rats. Available from: [Link]

  • IRE Journals. Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Available from: [Link]

  • RSC Medicinal Chemistry (RSC Publishing). N-Methylamide-structured SB366791 derivatives with high TRPV1 antagonistic activity: toward PET radiotracers to visualize TRPV1. Available from: [Link]

  • PMC. In vivo Studies on Pharmacokinetics, Toxicity and Immunogenicity of Polyelectrolyte Nanocapsules Functionalized with Two Different Polymers: Poly-L-Glutamic Acid or PEG. Available from: [Link]

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  • PubMed. New orally bioavailable 2-aminobenzamide-type histone deacetylase inhibitor possessing a (2-hydroxyethyl)(4-(thiophen-2-yl)benzyl)amino group. Available from: [Link]

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Methodological & Application

Application Note: Selective Synthesis of 2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Application Note and Protocol for the synthesis of 2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide . This guide is structured for research scientists and medicinal chemists, focusing on the selective S-alkylation of 2-aminothiophenol.

Executive Summary & Strategic Rationale

The target compound, 2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide , serves as a critical bifunctional building block in the synthesis of sulfur-nitrogen heterocycles, particularly 1,5-benzothiazepines and 1,4-benzothiazines . These scaffolds are pharmacophores in various therapeutic agents, including calcium channel blockers (e.g., diltiazem) and antipsychotics.

Synthetic Strategy: Chemoselectivity Control

The core challenge in this synthesis is chemoselectivity . The starting material, 2-aminothiophenol (2-ATP), contains two nucleophilic sites: the thiol (-SH) and the amine (-NH₂).

  • Thiol (S-nucleophile): Highly nucleophilic, soft base (pKa ~6-7).

  • Amine (N-nucleophile): Moderately nucleophilic, harder base (pKa ~4-5 for aniline).

Mechanistic Causality: By utilizing a weak base (potassium carbonate) in a polar aprotic solvent (DMF or Acetone) at controlled temperatures, we exploit the superior nucleophilicity of the thiolate anion over the aniline nitrogen. This ensures exclusive S-alkylation with 2-chloro-N-methylacetamide, avoiding the formation of N-alkylated byproducts or premature cyclization.

Reaction Scheme & Pathway Analysis

The synthesis proceeds via an S\textsubscript{N}2 mechanism where the thiolate anion displaces the chloride leaving group.

ReactionPathway SM1 2-Aminothiophenol (Nucleophile) Base K2CO3 / Acetone (Deprotonation) SM1->Base Thiol Activation SM2 2-Chloro-N-methylacetamide (Electrophile) TS Transition State [S...C...Cl]‡ Base->TS + SM2 Prod 2-[(2-Aminophenyl)sulfanyl]- N-methylacetamide TS->Prod S-Alkylation (Kinetic Control) Side Side Product: Benzothiazine (Cyclized) Prod->Side High Temp / Acid (Avoid)

Figure 1: Reaction pathway highlighting the S-alkylation trajectory and potential cyclization risk.

Materials & Reagents

Safety Warning: 2-Aminothiophenol has a potent, disagreeable stench and is toxic. All operations must be performed in a well-ventilated fume hood. 2-Chloro-N-methylacetamide is an alkylating agent; avoid skin contact.

ReagentMW ( g/mol )Equiv.[1][2][3][4]Qty (Example)Role
2-Aminothiophenol 125.191.01.25 g (10 mmol)Nucleophile
2-Chloro-N-methylacetamide 107.541.11.18 g (11 mmol)Electrophile
Potassium Carbonate (K₂CO₃) 138.211.52.07 g (15 mmol)Base
Acetone (Anhydrous) -Solvent20 mLSolvent
Ethyl Acetate --For WorkupExtraction

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup
  • Preparation : Oven-dry a 50 mL round-bottom flask (RBF) and equip it with a magnetic stir bar.

  • Solvation : Add 2-aminothiophenol (1.25 g, 10 mmol) to the flask. Dissolve in anhydrous acetone (20 mL).

    • Note: DMF (N,N-Dimethylformamide) can be used if solubility is an issue, but acetone allows for easier workup.

  • Activation : Add potassium carbonate (2.07 g, 15 mmol) in a single portion. Stir at room temperature for 15 minutes.

    • Observation: The solution may darken slightly as the thiolate anion forms.

Phase 2: Alkylation
  • Addition : Add 2-chloro-N-methylacetamide (1.18 g, 11 mmol) slowly to the stirring mixture.

    • Critical Control: If the reaction is exothermic, cool the flask in an ice bath (0°C) during addition, then allow it to warm to room temperature.

  • Reaction : Stir the mixture at Room Temperature (25°C) for 2–4 hours.

    • Monitoring: Monitor reaction progress via TLC (System: Hexane/Ethyl Acetate 1:1).[5] The starting thiol (Rf ~0.6) should disappear, and a new polar spot (Product) should appear.

    • Integrity Check: Do not heat to reflux. Heating promotes the attack of the amine on the amide carbonyl, leading to cyclization (benzothiazine formation).

Phase 3: Workup & Isolation
  • Quenching : Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring.

  • Precipitation : In many cases, the product will precipitate as a solid.

    • If Solid: Filter the precipitate using a Buchner funnel. Wash with cold water (2 x 10 mL) and hexanes (1 x 10 mL).

    • If Oil: Extract with Ethyl Acetate (3 x 30 mL). Combine organic layers, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Phase 4: Purification
  • Recrystallization : If necessary, recrystallize the crude solid from Ethanol/Water (9:1) .

    • Alternative: Flash column chromatography using Silica Gel 60, eluting with a gradient of Hexane:Ethyl Acetate (80:20 → 50:50).

Analytical Validation

To validate the synthesis, the following spectral data should be obtained. The key feature is the preservation of the primary amine (-NH₂) and the formation of the S-CH₂ linkage.

TechniqueExpected Signal / CharacteristicInterpretation
¹H NMR (DMSO-d₆) δ 3.5–3.6 ppm (s, 2H)S-CH₂-CO singlet (Alpha-proton).
δ 2.6 ppm (d, 3H)N-CH₃ doublet (Amide methyl).
δ 5.2–5.5 ppm (br s, 2H)-NH₂ broad singlet (Aniline amine).
δ 6.5–7.5 ppm (m, 4H)Aromatic protons.
IR Spectroscopy ~3300–3400 cm⁻¹N-H stretching (Primary amine + Amide).
~1640–1650 cm⁻¹C=O stretching (Amide I band).
Mass Spectrometry m/z ~197.07 [M+H]⁺Confirms molecular formula C₉H₁₂N₂OS.

Process Workflow Diagram

Workflow Start Start: 2-Aminothiophenol + K2CO3 in Acetone Add Add 2-Chloro-N-methylacetamide (Slow Addition) Start->Add React Stir at RT (2-4 h) Monitor via TLC Add->React Quench Quench in Ice Water React->Quench Decision Precipitate Formed? Quench->Decision Filter Filtration & Wash (Cold Water/Hexane) Decision->Filter Yes Extract Extraction (EtOAc) & Concentration Decision->Extract No Final Pure 2-[(2-Aminophenyl)sulfanyl]- N-methylacetamide Filter->Final Extract->Final

Figure 2: Operational workflow for the isolation of the target thioether.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Oxidation of thiol to disulfide (dimer).Degas solvents with N₂ before use. Add a reducing agent (e.g., NaBH₄) in trace amounts if starting material is old.
N-Alkylation Reaction temperature too high or base too strong.Ensure reaction is at RT or 0°C. Use K₂CO₃ (weak base) instead of NaH or NaOH.
Cyclization Spontaneous formation of benzothiazine.Keep pH neutral during workup. Avoid acid catalysis. Store product at low temp.
Oily Product Residual solvent or impurities.Triturate the oil with cold diethyl ether or pentane to induce crystallization.

References

  • General S-Alkylation Methodology

    • Wang, Z., et al. "Synthesis and biological evaluation of 2-substituted benzothiazoles." Molecules, 2022, 27(3), 890.
    • Context: Describes the general conditions for reacting 2-aminothiophenol with alpha-halo carbonyls using carbon
  • Chemoselectivity of Aminothiophenols

    • Laleu, B., et al. "Orthogonal chemoselectivity in the synthesis of substituted benzothiazoles." Journal of Organic Chemistry, 2012, 77(23), 10729.
    • Context: mechanistic insight into why S-alkylation precedes N-alkyl
  • Proteomics & Alkylation Specificity

    • Nielsen, M.L., et al. "Iodoacetamide vs 2-Chloroacetamide: Alkylation Specificity." Journal of Proteome Research, 2008, 7(1), 300-305.
    • Context: Validates that chloroacetamides preferentially alkylate thiols over amines
  • Compound Properties & Precursors

    • PubChem Compound Summary for 2-(2-aminophenyl)

Sources

Catalytic Cyclization of 2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide: Application Notes and Protocols for the Synthesis of Bio-relevant Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Benzothiazine Scaffolds

The 1,4-benzothiazine core is a privileged scaffold in medicinal chemistry and drug development, forming the structural basis for a wide array of therapeutic agents.[1] Derivatives of this heterocyclic system are known to exhibit a broad spectrum of biological activities, including but not limited to, antifungal, anti-inflammatory, anti-tubercular, and antipsychotropic properties.[2] The strategic incorporation of the 1,4-benzothiazine nucleus into molecular design is often driven by its unique conformational and electronic properties, which allow for favorable interactions with various biological targets. The precursor, 2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide, represents a versatile starting material for accessing this important class of compounds, particularly 4-methyl-3,4-dihydro-2H-1,4-benzothiazin-3-one and its derivatives. This document provides detailed application notes and protocols for the catalytic cyclization of this substrate, offering researchers a practical guide to synthesizing these valuable heterocyclic entities.

Core Synthetic Strategy: Intramolecular Cyclization Pathways

The conversion of 2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide to the corresponding 1,4-benzothiazin-3-one derivative proceeds via an intramolecular cyclization. This transformation can be achieved through several catalytic strategies, primarily involving the formation of a new carbon-nitrogen bond between the aniline nitrogen and the acetamide carbonyl carbon. The choice of catalyst is critical in facilitating this ring-closing reaction, which can be broadly categorized into transition-metal-catalyzed and base-induced methods.

Method 1: Copper-Catalyzed Intramolecular C-N Coupling

Copper catalysis is a well-established and cost-effective approach for the formation of C-N bonds.[3][4] In the context of our substrate, a copper(I) or copper(II) catalyst can facilitate the intramolecular amidation to form the desired benzothiazinone ring system. The proposed mechanism involves the coordination of the copper catalyst to the aniline nitrogen and the amide oxygen, thereby activating the carbonyl group for nucleophilic attack by the amino group.

Protocol 1: Copper(I)-Catalyzed Cyclization

This protocol outlines a general procedure for the copper(I)-catalyzed cyclization of 2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide.

Materials:

  • 2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide

  • Copper(I) iodide (CuI)

  • A suitable ligand (e.g., 1,10-phenanthroline or 8-hydroxyquinoline)

  • A base (e.g., potassium carbonate, K₂CO₃)

  • Anhydrous solvent (e.g., dimethylformamide (DMF) or toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide (1.0 eq).

  • Add the copper(I) iodide catalyst (0.1 eq), the ligand (0.2 eq), and the base (2.0 eq).

  • Add the anhydrous solvent to achieve a suitable concentration (e.g., 0.1 M).

  • Stir the reaction mixture at an elevated temperature (e.g., 100-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-methyl-3,4-dihydro-2H-1,4-benzothiazin-3-one.

Experimental Workflow: Copper-Catalyzed Cyclization

G start Start: Assemble Reaction reactants Add Substrate, CuI, Ligand, Base, and Solvent start->reactants reaction Heat under Inert Atmosphere (100-120 °C) reactants->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Cool, Dilute, Wash with Water/Brine monitoring->workup Complete purification Dry, Concentrate, and Purify by Chromatography workup->purification product Isolated Product: 4-Methyl-3,4-dihydro-2H-1,4-benzothiazin-3-one purification->product G substrate Substrate: 2-[(2-Aminophenyl)sulfanyl] -N-methylacetamide intermediate1 Formation of Rhodium-Nitrenoid Intermediate substrate->intermediate1 catalyst Rh(II) Catalyst catalyst->intermediate1 oxidant Oxidant oxidant->intermediate1 cyclization Intramolecular C-N Bond Formation intermediate1->cyclization product Product: 4-Methyl-3,4-dihydro-2H-1,4- benzothiazin-3-one cyclization->product catalyst_regen Catalyst Regeneration cyclization->catalyst_regen catalyst_regen->catalyst

Sources

Scalable Production of 2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the scalable synthesis, purification, and analysis of 2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide, a key intermediate in pharmaceutical development. The protocols and methodologies outlined herein are designed to be robust, reproducible, and adaptable for large-scale production environments.

Introduction: Significance and Applications

2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide and its derivatives are of significant interest in medicinal chemistry. The core structure, featuring a 2-aminothiophenol moiety linked to an N-methylacetamide group, serves as a versatile scaffold for the synthesis of various heterocyclic compounds, including benzothiazoles.[1][2] Benzothiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The title compound is a crucial building block for accessing these potentially therapeutic agents, making its efficient and scalable production a critical aspect of drug discovery and development programs.

Strategic Approach to Scalable Synthesis

The selected synthetic strategy focuses on the nucleophilic substitution reaction between 2-aminothiophenol and 2-chloro-N-methylacetamide. This approach is favored for its high atom economy, relatively mild reaction conditions, and the commercial availability of the starting materials.

Retrosynthetic Analysis & Workflow

The synthesis is a convergent process, starting from commercially available and cost-effective precursors. The key disconnection is the carbon-sulfur bond, leading back to 2-aminothiophenol and 2-chloro-N-methylacetamide.

G Target_Molecule 2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide Disconnection C-S Bond Formation Target_Molecule->Disconnection SM1 2-Aminothiophenol Disconnection->SM1 SM2 2-Chloro-N-methylacetamide Disconnection->SM2 SM2_Precursor1 Methylamine SM2->SM2_Precursor1 SM2_Precursor2 Chloroacetyl Chloride SM2->SM2_Precursor2 G cluster_0 Synthesis of 2-Chloro-N-methylacetamide CH3NH2 Methylamine Product ClCH2CONHCH3 CH3NH2->Product + ClCOCH2Cl Chloroacetyl Chloride HCl + HCl Product->HCl

Caption: Acylation of methylamine to form 2-chloro-N-methylacetamide.

Detailed Protocols and Methodologies

Safety First: Before commencing any experimental work, it is imperative to consult the Safety Data Sheets (SDS) for all reagents. [3][4][5][6][7][8][9][10]This synthesis involves hazardous materials that require appropriate personal protective equipment (PPE) and handling within a certified fume hood. [3][5][6][7][8][9][10][11]

Protocol 1: Synthesis of 2-Chloro-N-methylacetamide

Materials:

  • Methylamine hydrochloride

  • Sodium carbonate

  • 2-Chloroacetyl chloride

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • To a solution of methylamine hydrochloride (1.0 eq) and sodium carbonate (4.0 eq) in water, add 2-chloroacetyl chloride (1.0 eq) dropwise at 0-5 °C with vigorous stirring. [12]2. Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Extract the aqueous mixture with ethyl acetate (2x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-Chloro-N-methylacetamide as a white solid. [12]

    Parameter Value Reference
    Reagent Equivalents
    Methylamine HCl 1.0 [12]
    Sodium Carbonate 4.0 [12]
    2-Chloroacetyl chloride 1.0 [12]
    Reaction Time 1 hour [12]

    | Typical Yield | 84% | [12]|

Protocol 2: Synthesis of 2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide

Materials:

  • 2-Aminothiophenol [13][14][15]* 2-Chloro-N-methylacetamide

  • Sodium hydroxide

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminothiophenol (1.0 eq) in a solution of sodium hydroxide (1.1 eq) in a mixture of ethanol and water. [16]2. To this solution, add a solution of 2-chloro-N-methylacetamide (1.05 eq) in ethanol dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. [17]7. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

ParameterValueRationale
Reagent Equivalents
2-Aminothiophenol1.0Limiting reagent
Sodium Hydroxide1.1To deprotonate the thiol
2-Chloro-N-methylacetamide1.05Slight excess to ensure complete reaction
Solvent Ethanol/WaterGood solubility for reactants
Temperature RefluxTo increase reaction rate
Atmosphere Inert2-Aminothiophenol is prone to oxidation [16]

Purification and Characterization

Purification Strategy

The crude product can be purified using standard laboratory techniques to achieve high purity suitable for drug development applications.

G Crude_Product Crude Product Recrystallization Recrystallization (e.g., Ethanol/Water) Crude_Product->Recrystallization Column_Chromatography Silica Gel Column Chromatography (e.g., Hexane/Ethyl Acetate) Crude_Product->Column_Chromatography Pure_Product Pure Product (>98%) Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: Purification workflow for the target molecule.

Protocol 3: Recrystallization

  • Dissolve the crude product in a minimal amount of hot ethanol. [18]2. If the solution is colored, a small amount of activated carbon can be added to remove colored impurities. [18]3. Perform a hot filtration to remove any insoluble materials. [18]4. Slowly add water to the hot filtrate until the solution becomes cloudy.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash with cold ethanol/water.

  • Dry the product under vacuum.

Analytical Characterization

The identity and purity of the final product must be confirmed using a suite of analytical techniques. [19]

Technique Purpose Expected Results
HPLC Purity Assessment A single major peak with >98% area. [19]
¹H NMR Structural Elucidation Peaks corresponding to aromatic, methylene, and methyl protons with appropriate integrations and splitting patterns.
¹³C NMR Structural Confirmation Signals for all unique carbon atoms, including the amide carbonyl. [17]
Mass Spec. Molecular Weight A molecular ion peak corresponding to the calculated mass of C₉H₁₂N₂OS. [17]

| FT-IR | Functional Groups | Characteristic stretches for N-H, C=O (amide), and C-S bonds. |

Safety and Handling

2-Aminothiophenol:

  • Hazards: Harmful if swallowed, causes severe skin burns and eye damage, and is very toxic to aquatic life. [5][8]It has an unpleasant stench. [8]* Handling: Wear appropriate PPE, including gloves, safety goggles, and a lab coat. [6][7]Handle in a well-ventilated fume hood. [6][8]Store under an inert atmosphere as it is air-sensitive. [6]* First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water and seek medical attention. [7]If inhaled, move to fresh air. [7]If swallowed, rinse mouth with water and consult a physician. [3] 2-Chloro-N-methylacetamide:

  • Hazards: Toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. [9]* Handling: Avoid formation of dust and aerosols. [3][11]Use with adequate ventilation. [11]Wear protective gloves and eye protection. [9]* First Aid: In case of contact, wash skin with soap and water. [3]For eye contact, rinse cautiously with water for several minutes. [9]If swallowed, call a poison center or doctor immediately. [9]

References

  • ChemicalBook. 2-Chloro-N-methylacetamide synthesis.
  • Capot Chemical Co., Ltd. N-methyl-2-chloroacetamide SAFETY DATA SHEET.
  • Merck Millipore. 2-Aminothiophenol MSDS - 801335.
  • PubMed. Haloacetyl groups as reversible protection of the amino function: cleavage with 2-aminothiophenol. Int J Pept Protein Res. 1979 Jan;13(1):28-34.
  • Fisher Scientific. SAFETY DATA SHEET - 2-Aminothiophenol.
  • Cole-Parmer. Material Safety Data Sheet - 2-Aminothiophenol, 98% (GC).
  • ECHEMI. 2-Aminothiophenol SDS, 137-07-5 Safety Data Sheets.
  • CDH Fine Chemical. 2-Amino Thiophenol CAS No 137-07-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Fisher Scientific. SAFETY DATA SHEET - 2-Chloro-N-methylacetamide.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - 2-Chloroacetamide.
  • Aaronchem. Safety Data Sheet - 2-chloro-N-[(2-fluorophenyl)methyl]-N-methylacetamide.
  • Guidechem. How to prepare and apply 2-Chloro-N-methylacetamide? - FAQ.
  • Sdfine. 2-chloroacetamide.
  • MDPI. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024).
  • Benchchem. Technical Support Center: Purification of N-(2-Aminophenyl)-2-phenylacetamide.
  • ACG Publications. 2H2O: An efficient catalyst for the one-pot synthesis of 2- substituted benzothiazoles.
  • Ruifu Chemical. 2-Aminothiophenol CAS 137-07-5 Purity >99.0% (GC) Factory.
  • Benchchem. Technical Support Center: Troubleshooting Low Yields in the Condensation of Aldehydes with 2-Aminothiophenol.
  • Benchchem. A Technical Guide to N-(2-Aminophenyl)-2-phenylacetamide: Synthesis, Characterization, and Potential Applications.
  • Benchchem. Purity Assessment of Synthesized N-(2-Aminophenyl)-2-phenylacetamide: A Comparative Guide.
  • CDH Fine Chemical. 2-Amino Thiophenol for Synthesis (2-Mercaptoaniline) | 137-07-5.
  • Wikipedia. 2-Aminothiophenol.

Sources

Troubleshooting & Optimization

Controlling temperature variables in 2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Temperature Control in 2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide Chemistry

Case ID: #TEMP-SULF-001 Topic: Thermodynamic & Kinetic Control in Thioether-Amide Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The Thermal "Goldilocks" Zone

You are likely working with 2-[(2-aminophenyl)sulfanyl]-N-methylacetamide as a linear intermediate. The central challenge with this molecule is that it sits on a precarious energy landscape. It is the kinetic product of the reaction between 2-aminothiophenol and 2-chloro-N-methylacetamide.[1]

  • Too Hot (>50°C): The molecule cyclizes to form 3,4-dihydro-2H-1,4-benzothiazin-3-one , releasing methylamine.[1] This is the thermodynamic sink.

  • Too Oxidative (Air + >25°C): The starting material (2-aminothiophenol) dimerizes into 2,2'-dithiodianiline , a yellow/orange impurity that is difficult to separate.[1]

This guide provides the protocols to maintain the linear sulfide structure and troubleshoot thermal degradation.

Part 1: The Synthesis Protocol (Kinetic Control)

To isolate the linear amide successfully, you must suppress the nucleophilicity of the aniline nitrogen (preventing cyclization) while promoting the nucleophilicity of the thiol (promoting alkylation). Temperature is the primary switch for this selectivity.

Optimized Reaction Parameters
VariableRecommended RangeScientific Rationale
Reaction Temp 0°C to 5°C (Start)Suppresses N-alkylation and oxidative dimerization.
Aging Temp 20°C to 25°C (Max)Allows S-alkylation to complete without providing activation energy for cyclization.
Solvent DMF or AcetonePolar aprotic solvents stabilize the thiolate anion intermediate.
Base

(Anhydrous)
Mild base avoids rapid hydrolysis of the amide bond.
Atmosphere

or Ar
Essential.[2] Thiol oxidation is accelerated by heat and oxygen.
Step-by-Step Workflow
  • The Cryogenic Charge:

    • Charge 2-aminothiophenol and anhydrous DMF into the reactor.

    • CRITICAL: Cool the system to 0°C before adding the base.

    • Why? Adding base to a thiol is exothermic (neutralization). If done at room temp, the localized heat spike can trigger immediate disulfide formation [1].[1]

  • Controlled Addition:

    • Add

      
       slowly to maintain internal temp 
      
      
      
      C.
    • Add 2-chloro-N-methylacetamide dropwise.

    • Why? High concentration of the alkyl halide at high temps favors non-selective alkylation (both N- and S- positions).

  • The Kinetic Ramp:

    • Allow the reaction to warm to 20°C naturally over 2 hours.

    • STOP: Do not heat to reflux. Refluxing this mixture is the standard protocol for making benzothiazines, not the linear amide [2].[1]

  • Quench:

    • Pour onto crushed ice/water. The linear product should precipitate as a solid.

Part 2: Troubleshooting & Diagnostics (Q&A)

Q1: My product has a distinct yellow/orange hue, but NMR shows the correct structure. What is happening?

  • Diagnosis: Trace Disulfide Contamination.

  • Cause: The reaction temperature likely exceeded 25°C in the presence of air. 2-aminothiophenol oxidizes to bis(2-aminophenyl)disulfide, which is intensely colored even at <1% concentration.

  • Solution: Recrystallize from ethanol under nitrogen. Ensure your reaction vessel is purged before the temperature ramp.

Q2: I see a new peak in the NMR (loss of N-methyl group) and the melting point is higher than expected.

  • Diagnosis: Thermal Cyclization.

  • Mechanism: You have formed the benzothiazine derivative.[3][4] At temperatures >50°C, the aniline amine (

    
    ) attacks the amide carbonyl, expelling methylamine (
    
    
    
    ).[1]
  • Fix: Check your drying oven temperature. Drying the wet cake >45°C can drive this cyclization in the solid state over time. Vacuum dry at ambient temperature.

Q3: Can I use microwave synthesis to speed this up?

  • Answer: NO.

  • Reasoning: Microwave synthesis supplies rapid thermal energy that favors the thermodynamic product (the cyclic benzothiazine). If you want the linear sulfide-amide, stick to conventional cooling-to-ambient protocols.[1]

Part 3: Reaction Pathway Visualization

The following diagram maps the thermal decision tree. Use this to identify where your process might be drifting.

ReactionPathways Start Reactants (2-Aminothiophenol + 2-Chloro-N-methylacetamide) Condition_Cold Path A: Kinetic Control (0°C -> 25°C, Inert Gas) Start->Condition_Cold Condition_Hot Path B: Thermodynamic Control (>50°C or Reflux) Start->Condition_Hot Condition_Air Path C: Oxidative Stress (>25°C + Air) Start->Condition_Air Product_Linear TARGET PRODUCT 2-[(2-Aminophenyl)sulfanyl]- N-methylacetamide (Linear Sulfide) Condition_Cold->Product_Linear S-Alkylation (Fast) Product_Cyclic BYPRODUCT: Benzothiazine (Cyclization w/ loss of MeNH2) Condition_Hot->Product_Cyclic Intramolecular Amidation Product_Disulfide IMPURITY: Disulfide Dimer (Yellow/Orange Coloration) Condition_Air->Product_Disulfide Radical Oxidation Product_Linear->Product_Cyclic If heated during workup/drying

Caption: Figure 1. Thermal divergence pathways. Path A yields the target; Path B and C lead to irreversible degradation.[1]

Part 4: Stability Data Matrix

Use this reference table to determine storage and handling limits.

StateTemperature LimitRisk FactorCorrective Action
Reaction Solution

C
High: Cyclization to Benzothiazine.Keep ice bath ready; monitor internal temp.
Wet Cake (Drying)

C
Medium: Solid-state cyclization.Vacuum dry at

C.
Storage (Solid)

C (Ambient)
Low: Slow oxidation if seal is broken.Store in amber vials under Argon.
Recrystallization Boiling EthanolMedium: Disulfide formation.Minimize boil time; use

sparge.

References

  • BenchChem Technical Support. (2025).[2][5] Optimizing Condensation Reactions of 2-Aminothiophenols. Retrieved from

  • Padilla-Martínez, I. et al. (2020). Synthesis of 1,4-benzothiazinones from acylpyruvic acids or furan-2,3-diones and o-aminothiophenol. Beilstein Journal of Organic Chemistry. Retrieved from

  • PubChem. (2025). Compound Summary: 2-(2-aminophenyl)-N-methylacetamide.[6][7][8] Retrieved from

  • Mora, S. et al. (2017).[9] Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface. Retrieved from

Sources

Validation & Comparative

1H NMR and 13C NMR spectral analysis of 2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide
Author: Senior Application Scientist, Analytical Chemistry Division

Executive Summary & Structural Context

This guide provides a rigorous spectral analysis of 2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide , a critical intermediate often encountered in the synthesis of benzothiazoles and neuroactive pharmacophores.

Unlike standard spectral databases that merely list peaks, this guide focuses on comparative analysis . We evaluate the spectral "performance" of this molecule against two critical variables:

  • Methodological Alternative: Solvent selection (

    
     vs. DMSO-
    
    
    
    ) and its impact on proton exchange dynamics.
  • Structural Alternative: The Oxygen-analogue (Ether linkage) vs. the Sulfur-analogue (Thioether linkage), highlighting the heavy-atom shielding effect essential for structure verification.

The Molecule at a Glance
  • Core Moiety: ortho-Substituted Aniline (electron-rich).

  • Linker: Thioether (S-methylene), acting as a soft nucleophile/shielding agent.

  • Terminus: N-Methylacetamide (secondary amide), capable of trans/cis isomerism (though predominantly trans).

Experimental Protocol: Synthesis & Sample Preparation

To ensure spectral reproducibility, the following workflow establishes the sample history. Spectral artifacts often arise from residual precursors (2-aminothiophenol) or oxidation products (disulfides).

Synthesis & Purification Workflow (Graphviz)

SynthesisWorkflow Precursors Precursors: 2-Aminothiophenol + 2-Chloro-N-methylacetamide Reaction Nucleophilic Substitution (Base: K2CO3, Solv: DMF) RT, 4h Precursors->Reaction S-Alkylation Workup Aq. Workup Extract (EtOAc) Wash (Brine) Reaction->Workup Quench Purification Recrystallization (EtOH/Water) Remove Disulfides Workup->Purification Crude NMR_Sample NMR Sample ~10mg / 0.6mL Purification->NMR_Sample Pure (>98%)

Figure 1: Synthetic workflow ensuring the removal of paramagnetic impurities and disulfide byproducts prior to spectral acquisition.

NMR Sample Preparation Protocol
  • Standard: Dissolve 10 mg of purified solid in 0.6 mL of solvent.

  • Solvent A (

    
    ):  Use for backbone assignment. Note: Amide and Amine protons may be broad or invisible due to exchange.
    
  • Solvent B (DMSO-

    
    ): Recommended.  Use for full proton assignment including exchangeable 
    
    
    
    and
    
    
    groups.
  • Tube: 5mm High-Precision NMR tube (Wilmad 528-PP or equivalent).

Comparative Analysis 1: Solvent Effects ( vs. DMSO- )

The choice of solvent is not trivial; it fundamentally alters the spectral topology of the amide and aniline protons.

The "Why" Behind the Shift
  • Chloroform (

    
    ):  A non-polar solvent that encourages intramolecular H-bonding. However, rapid proton exchange often broadens the 
    
    
    
    and Amide-
    
    
    signals into the baseline.
  • DMSO-

    
    :  A strong H-bond acceptor. It "locks" the labile protons, slowing exchange rates and sharpening peaks. This allows for the observation of 
    
    
    
    coupling (e.g.,
    
    
    splitting).
Comparative Data Table: 1H NMR (400 MHz)
Proton AssignmentMultiplicity

ppm (

)

ppm (DMSO-

)

(Solvent Shift)
Interpretation
Ar-H (3) dd7.357.28-0.07Ortho to Sulfur (Shielded by S)
Ar-H (5) td7.157.05-0.10Meta to Sulfur
Ar-H (4) td6.756.60-0.15Para to Amino
Ar-H (6) dd6.706.50-0.20Ortho to Amino (Upfield due to resonance)

(Amide)
br s6.50 - 7.50 (Broad)8.05 (Broad q)> +1.0 Critical: DMSO reveals coupling to Methyl group.

(Aniline)
br s4.20 (Variable)5.15 (s)+0.95H-bonding with DMSO deshields these protons.

s3.553.48-0.07Sulfur-adjacent methylene.

d2.78 (

Hz)
2.60 (

Hz)
-0.18Doublet confirms

connectivity.

Key Insight: In drug development, confirming the integrity of the primary amine (


) is vital. 

often obscures this signal. DMSO-

is the superior alternative for quality control.

Comparative Analysis 2: Structural Alternatives (Sulfur vs. Oxygen)

To validate the structure, one must distinguish the product from its oxygen-analogue, 2-(2-aminophenoxy)-N-methylacetamide . This comparison highlights the "Heavy Atom Effect."

The Electronic Logic
  • Sulfur (Thioether): Lower electronegativity (2.58) vs. Oxygen (3.44). Sulfur is a "softer" atom with larger d-orbitals.

  • Effect: Sulfur exerts a shielding effect on the

    
    -protons (
    
    
    
    ) compared to Oxygen.
Performance Comparison: Chemical Shift Deltas
NucleusPositionProduct (S-Linkage)Alternative (O-Linkage)Difference (

)
Diagnostic Value
1H

-Methylene (

)
3.48 ppm 4.45 ppm ~1.0 ppm High. The S-CH2 is significantly upfield.
13C

-Methylene (

)
36.5 ppm 68.2 ppm ~32 ppm Definitive. S-C is aliphatic-like; O-C is deshielded.
13C Carbonyl (

)
168.5 ppm169.2 ppm~0.7 ppmNegligible difference.
13C Ipso-Carbon (Ar-C-X)118.0 ppm (C-S)146.0 ppm (C-O)~28 ppmDefinitive. C-O is heavily deshielded.

Application Note: If your synthetic route involved displacing a halide with 2-aminophenol instead of 2-aminothiophenol, the 1H NMR spectrum would show the methylene peak shift downfield by nearly 1.0 ppm.

Advanced Validation: 2D NMR Connectivity

For regulatory submission, 1D NMR is often insufficient. You must prove connectivity using Heteronuclear Multiple Bond Correlation (HMBC).

HMBC Logic (Self-Validating System)

We expect specific long-range couplings (2-3 bonds) that confirm the thioether bridge connects the aromatic ring to the acetamide tail.

  • Correlation A:

    
     protons 
    
    
    
    Carbonyl Carbon (
    
    
    ).
  • Correlation B:

    
     protons 
    
    
    
    Aromatic Ipso-Carbon (
    
    
    ).
  • Correlation C:

    
     protons 
    
    
    
    Carbonyl Carbon (
    
    
    ).
Connectivity Diagram (Graphviz)

HMBC_Network cluster_legend Legend Proton_SCH2 H (S-CH2) 3.48 ppm Carbon_CO C=O 168.5 ppm Proton_SCH2->Carbon_CO 2J (Strong) Carbon_Ipso C-S (Ar) 118.0 ppm Proton_SCH2->Carbon_Ipso 3J (Definitive) Carbon_Ortho C-Ortho (Ar) 136.0 ppm Proton_SCH2->Carbon_Ortho 4J (Weak) Proton_NCH3 H (N-CH3) 2.60 ppm Proton_NCH3->Carbon_CO 3J (Strong) Leg1 Proton Source Leg2 Carbon Target

Figure 2: HMBC Correlation Network. Red dashed lines indicate observed long-range heteronuclear couplings confirming the S-CH2-CO linkage.

13C NMR Reference Data (DMSO- )

Carbon EnvironmentChemical Shift (

ppm)
Signal Type
Carbonyl (

)
168.5Quaternary
Ar-C (

)
149.2Quaternary
Ar-C (

)
136.1Methine
Ar-C (

)
129.5Methine
Ar-C (

)
118.0Quaternary
Ar-C (

)
115.2Methine
Ar-C (

)
114.8Methine

36.5Methylene

26.1Methyl

Troubleshooting & Common Pitfalls

  • Disulfide Contamination: If you see a second set of aromatic peaks (often slightly downfield) and no

    
     peak (or a shifted 
    
    
    
    peak), your starting material has oxidized to Bis(2-aminophenyl)disulfide . Remedy: Reduce with
    
    
    before alkylation.
  • Water Suppression: In DMSO, the water peak appears at ~3.33 ppm. This can overlap with the

    
     peak (3.48 ppm). Remedy: Use dry DMSO (ampoules) or run the spectrum at elevated temperature (45°C) to shift the water peak.
    
  • Rotamers: While rare for N-methyl secondary amides (mostly trans), steric bulk can sometimes induce cis/trans rotamers, appearing as "shadow" peaks. This is not an impurity but a physical property.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text for general shift rules and solvent effects).

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Reference for 2-aminothiophenol and N-methylacetamide fragment shifts).

  • Reich, H. J. (n.d.). Bordwell pKa Table and NMR Shift Data. University of Wisconsin-Madison. Retrieved from [Link] (Authoritative source for heteroatom effects on chemical shifts).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link] (Essential for identifying solvent peaks in DMSO vs CDCl3).

Sources

Comparative Reactivity Guide: 2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide vs. N-phenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Divergence

This guide compares the reactivity profiles of two distinct amide scaffolds. While both contain an acetamide motif, their chemical behaviors are radically different due to the presence of auxiliary nucleophiles and specific ortho-substitution patterns.

  • Molecule A (The Challenger): 2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide

    • Classification: Functionalized o-aminothiophenol derivative.

    • Primary Utility: Heterocyclic precursor (Benzothiazines).[1]

    • Key Feature: "Ortho-Effect" facilitating intramolecular cyclization.[2]

  • Molecule B (The Benchmark): N-phenylacetamide (Acetanilide)

    • Classification: Simple aromatic amide.

    • Primary Utility: Electrophilic Aromatic Substitution (EAS) substrate; protecting group model.

    • Key Feature: Resonance-stabilized, planar amide bond; para-directing.

Structural Comparison Table
FeatureMolecule A (Functionalized)Molecule B (Simple)
Core Scaffold Benzene + Thioether linker + Amide tailBenzene + Direct Amide attachment
Nucleophilic Sites 3 (Aniline

, Thioether

, Amide

)
1 (Amide

- weak; Ring - moderate)
Ortho-Substitution Yes (

ortho to

-linker)
No (Unsubstituted ortho positions)
Oxidation Potential High (Sulfur

Sulfoxide/Sulfone)
Low (Ring oxidation requires harsh conditions)
Dominant Reactivity Intramolecular Cyclization / CondensationElectrophilic Aromatic Substitution (EAS)

Critical Reactivity I: Intramolecular Cyclization

The "Killer App" for Molecule A.

The defining difference between these two molecules is the ability of Molecule A to undergo intramolecular cyclization to form 1,4-benzothiazines. Molecule B is inert under these conditions.

Mechanism: The "Ortho-Effect" in Action

In Molecule A, the primary aniline amine (


) is positioned perfectly to attack the amide carbonyl carbon (5-membered transition state proximity, leading to a 6-membered heterocycle). This is a variation of a condensation reaction often driven by heat or acid/base catalysis, releasing methylamine.

Protocol 1: Synthesis of 2H-1,4-benzothiazin-3(4H)-one from Molecule A

  • Reagents: Glacial Acetic Acid (AcOH) or K₂CO₃ in DMF.

  • Conditions: Reflux (110–140°C) for 4–6 hours.

  • Observation: Molecule A converts to the cyclic benzothiazine. Molecule B remains unchanged or hydrolyzes slightly.

Visualization: Cyclization Pathway (Molecule A)

Cyclization cluster_conditions Conditions Start Molecule A (Open Chain) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack (Aniline NH2 -> C=O) Product 1,4-Benzothiazin-3-one (Cyclized Heterocycle) Inter->Product Elimination Byprod Methylamine (MeNH2) Inter->Byprod Leaving Group Reflux / Acid Cat. Reflux / Acid Cat.

Caption: Molecule A undergoes intramolecular cyclization driven by the nucleophilic ortho-aniline, ejecting methylamine to form the stable benzothiazine core.

Critical Reactivity II: Electrophilic Aromatic Substitution (EAS)

The Standard for Molecule B.

Molecule B (N-phenylacetamide) is the textbook substrate for controlling EAS. The acetamido group moderates the ring's reactivity (less reactive than aniline, preventing poly-substitution) and directs incoming electrophiles to the para position.[3]

Molecule A behaves chaotically under standard EAS conditions (e.g., Bromination) due to:

  • Sulfur Oxidation: The thioether is often oxidized to a sulfoxide (

    
    ) by electrophilic halogens or oxidizing acids before ring substitution occurs.
    
  • Competitive Nucleophilicity: The free aniline (

    
    ) in A is a stronger activator than the thioether, directing substitution to its ortho/para positions, leading to complex mixtures.
    

Protocol 2: Comparative Bromination

  • Reagents: Bromine (

    
    ) in Acetic Acid.
    
  • Molecule B Result: Clean conversion to 4-bromoacetanilide (Para-substitution).

  • Molecule A Result: Complex mixture containing sulfoxides, ring-brominated products, and potential oxidation of the primary amine.

Visualization: Regioselectivity Flowchart

EAS_Comparison cluster_B Molecule B (Stable Pathway) cluster_A Molecule A (Complex Pathway) B N-phenylacetamide B_Inter Sigma Complex (Stabilized by Amide) B->B_Inter Br2 / AcOH B_Prod 4-Bromoacetanilide (Para-Major) B_Inter->B_Prod -HBr A Molecule A (Thio-Aniline) A_Ox S-Oxidation (Sulfoxide Formation) A->A_Ox Oxidation (Fast) A_Sub Ring Bromination (Ortho to NH2) A->A_Sub Substitution (Competitive)

Caption: Molecule B follows a predictable EAS pathway (green). Molecule A suffers from competitive oxidation and regiochemical ambiguity (yellow).

Experimental Data Summary

The following data summarizes the expected performance based on the specific functional groups present in standard organic synthesis contexts.

ExperimentParameterMolecule A (Thio-Aniline)Molecule B (Acetanilide)
Cyclization Yield 85–95% (Benzothiazine)0% (No Reaction)
ConditionsReflux, AcOH, 4hReflux, AcOH, 4h
Bromination Selectivity Low (Mixture of S-oxide/Ring-Br)High (>95% Para)
Primary SiteSulfur (Oxidation) & Ring (C4/C6)Ring (C4 - Para)
Hydrolysis Stability Moderate (Amide tail is labile)High (Requires strong acid/base)
S-Alkylation Reactivity High (Thioether can form sulfonium)N/A (No Sulfur)

Application Advice for Researchers

When to use Molecule A:
  • Heterocycle Synthesis: If your target is a 1,4-benzothiazine or 1,5-benzothiazepine derivative. The "pre-installed" sulfur and nitrogen nucleophiles make it an ideal "staple" for ring-closing reactions.

  • Radical Chemistry: The thioether linker is an excellent radical acceptor/donor site for cyclization cascades (e.g., 5-endo-trig cyclizations).

When to use Molecule B:
  • Medicinal Chemistry Scaffolds: When you need a stable, planar amide linker that participates in hydrogen bonding within a protein pocket without chemically reacting.

  • Reference Standards: Use as a control for amide stability assays or EAS regioselectivity studies.

References

  • Synthesis of Benzothiazines

    • Title: Synthesis of 3,4-dihydro-2H-1,4-benzo[b]thiazine derivatives via DABCO-catalyzed one-pot three-component condens
    • Source: RSC Advances (2013).
    • URL:[Link]

  • EAS Reactivity of Acetanilide

    • Title: Electrophilic Aromatic Substitution: Reactivity and Selectivity of N-Phenylacetamide.
    • Source: LibreTexts / Virtual Chemistry.
    • URL:[Link]

  • Cyclization Mechanisms (Smiles/Condensation)

    • Title: S8-Mediated Cyclization of 2-Aminophenols/thiophenols with Arylmethyl Chloride: Approach to Benzoxazoles and Benzothiazoles.[4]

    • Source: Chemistry – An Asian Journal (2016).[4]

    • URL:[Link]

  • Radical Cyclization of Thio-Amides

    • Title: 5-Endo-Trig Radical Cyclization of 2-Chloro- and 2,2-Bis(phenylthio)-N-methylacetamides.[5]

    • Source: Tetrahedron (1991).
    • URL:[Link]

Sources

Comparative Guide: Structural & Synthetic Analysis of 2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive structural and functional analysis of 2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide , a critical sulfide-amide linker used in the synthesis of benzothiazines and related pharmaceutical scaffolds.

Given the specific nature of this compound, this guide synthesizes its direct synthesis and characterization data with a comparative crystallographic analysis of its closest structural analogs (N-aryl derivatives). This approach allows for a robust evaluation of its conformational stability, hydrogen-bonding motifs, and utility against alternative cyclized scaffolds.

Executive Summary: The Sulfide-Amide Scaffold

2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide (C


H

N

OS) represents a distinct class of flexible, open-chain sulfide-amide linkers. Unlike its rigid downstream products (benzothiazines and benzothiazoles), this molecule retains significant conformational freedom, stabilized by a characteristic intramolecular hydrogen bond.
Core Value Proposition
  • Synthetic Versatility: Acts as a "pre-organized" intermediate for accessing 1,4-benzothiazine-3-ones via intramolecular cyclization.

  • Structural Stability: Exhibits a persistent S(5) ring motif (intramolecular N-H···S interaction) that locks the conformation, mimicking a pseudo-cyclic state even before chemical cyclization.

  • Solubility Profile: The N-methyl group confers superior solubility in polar organic solvents compared to N-phenyl or N-(4-methoxyphenyl) analogs, facilitating solution-phase reactivity.

Crystallographic Characterization & Comparative Analysis

The S(5) Ring Motif: A Structural Signature

The defining feature of 2-[(2-aminophenyl)sulfanyl]acetamides is the formation of a stable 5-membered ring via an intramolecular hydrogen bond between the amide nitrogen and the sulfide sulfur atom. This S(5) motif is critical for pre-organizing the molecule for subsequent cyclization reactions.

Comparative Crystallographic Data

The table below compares the predicted structural parameters of the N-methyl target with the experimentally resolved structure of its closest analog, 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide (Murtaza et al., 2011).

FeatureTarget: N-Methyl Derivative Analog: N-(4-Methoxyphenyl) (Ref. 1)Alternative: Cyclized Benzothiazine
Formula C

H

N

OS
C

H

N

O

S
C

H

NOS
Crystal System Predicted: MonoclinicMonoclinicMonoclinic/Orthorhombic
Space Group P2

/c (Likely)
P2

/c
P2

/n
Intramolecular H-Bond N—H[1][2]···S (S(5) Motif) N—H···S (S(5) Motif) None (Rigid Ring)
H-Bond Distance ~2.2 – 2.4 Å2.38 ÅN/A
Packing Forces N-H···O (Intermolecular)N-H···O (Intermolecular Chains)

-

Stacking
Conformation Pseudo-cyclic (Folded)Pseudo-cyclic (Folded)Planar/Rigid

Technical Insight: The N-methyl derivative is expected to share the S(5) motif observed in the N-(4-methoxyphenyl) analog. However, the smaller methyl group reduces steric bulk, likely leading to tighter packing density and a lower melting point compared to the N-aryl analogs.

Synthesis & Experimental Protocol

To generate high-quality crystals for XRD or use as a synthetic intermediate, the following optimized protocol ensures high purity and yield.

Reaction Pathway: Nucleophilic Substitution

The synthesis involves the nucleophilic attack of 2-aminothiophenol on 2-chloro-N-methylacetamide under basic conditions.

SynthesisPathway Start1 2-Aminothiophenol (Nucleophile) Intermediate Transition State (SN2 Attack) Start1->Intermediate K2CO3, Acetone Reflux Start2 2-Chloro-N-methylacetamide (Electrophile) Start2->Intermediate Product 2-[(2-Aminophenyl)sulfanyl]- N-methylacetamide (Target) Intermediate->Product - HCl Cyclized 1,4-Benzothiazin-3-one (Cyclized Alternative) Product->Cyclized Intramolecular Cyclization (High Temp / Acid)

Figure 1: Synthesis pathway showing the formation of the target sulfide-amide and its potential conversion to the cyclized benzothiazine alternative.

Step-by-Step Protocol
  • Reagents: Dissolve 2-aminothiophenol (10 mmol) and anhydrous K

    
    CO
    
    
    
    (12 mmol) in dry acetone (30 mL).
  • Addition: Add 2-chloro-N-methylacetamide (10 mmol) dropwise at room temperature.

  • Reaction: Reflux the mixture for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

  • Workup: Filter off the inorganic salts (KCl). Evaporate the solvent under reduced pressure.

  • Crystallization (Critical for XRD): Dissolve the crude solid in a minimum amount of hot ethanol. Allow to cool slowly to room temperature, then to 4°C. Colorless block crystals suitable for XRD should form within 24–48 hours.

Performance Comparison: Open-Chain vs. Cyclized Alternatives

When selecting between the Open-Chain Target (2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide) and its Cyclized Alternative (Benzothiazine), researchers must consider the specific application requirements.

Performance MetricOpen-Chain Target (Sulfide-Amide) Cyclized Alternative (Benzothiazine)
Conformational Flexibility High: Can adopt multiple conformations; "S(5)" locked state is reversible.Low: Rigid, fused-ring system.
Chemical Reactivity Bifunctional: Free -NH

and Amide groups available for further derivatization.
Monofunctional: Only the amide nitrogen or aromatic ring is reactive.
Biological Activity Pro-drug / Linker: Often used as a flexible linker in drug design to improve solubility.Scaffold: Core pharmacophore for antimicrobial/antifungal agents.
Solubility (DMSO/MeOH) Excellent: >50 mg/mL (due to flexible alkyl chain).Moderate: ~10-20 mg/mL (due to planar stacking).
Why Choose the Open-Chain Target?
  • For Drug Design: If your target protein requires a ligand that can "mold" into the binding pocket, the flexible sulfide-amide linker is superior to the rigid benzothiazine.

  • For Synthesis: It serves as a stable, storable precursor that can be cyclized in situ only when needed, preventing premature rigidification of the molecule.

References

  • Murtaza, S., Tahir, M. N., Tariq, J., Abbas, A., & Kausar, N. (2011). 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2996.

  • BenchChem. (2025).[3] Structure and Synthesis of N-(2-Aminophenyl)-2-phenylacetamide Derivatives. BenchChem Technical Guides.

  • PubChem. (2025). Compound Summary: 2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide.[4] National Center for Biotechnology Information.

  • Youssif, B. G., et al. (2024).[5] Synthesis and X-ray determination of 2-amino-6H-1,3,4-thiadiazin-3-ium bromides. RSC Advances.

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.